molecular formula C13H22N6O2S B5785232 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide

2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide

Cat. No. B5785232
M. Wt: 326.42 g/mol
InChI Key: QTLDTLPALUKREM-UHFFFAOYSA-N
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Description

2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide, also known as IB-MECA, is a selective agonist of the adenosine A3 receptor. It has been widely studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders.

Mechanism of Action

2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide selectively activates the adenosine A3 receptor, which is expressed in various tissues, including immune cells, endothelial cells, and neurons. Activation of the adenosine A3 receptor by this compound leads to a cascade of intracellular signaling events, including activation of protein kinase C, inhibition of adenylate cyclase, and modulation of ion channels. These signaling events ultimately lead to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound inhibits tumor growth and metastasis by inducing apoptosis, inhibiting angiogenesis, and modulating the immune response. In inflammation, this compound reduces inflammation and improves tissue repair by modulating the immune response, reducing oxidative stress, and promoting angiogenesis. In neurological disorders, this compound has neuroprotective effects by reducing oxidative stress, modulating the immune response, and promoting neurogenesis.

Advantages and Limitations for Lab Experiments

2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has several advantages for lab experiments, including its selectivity for the adenosine A3 receptor, its well-characterized mechanism of action, and its availability as a commercial reagent. However, this compound also has several limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to explore its potential synergistic effects with other drugs or therapies. Additionally, further research is needed to optimize its pharmacokinetic properties and minimize its potential toxicity. Finally, more studies are needed to elucidate the signaling pathways downstream of the adenosine A3 receptor and their potential therapeutic implications.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its selective activation of the adenosine A3 receptor and well-characterized mechanism of action make it a valuable tool for scientific research. However, further research is needed to fully understand its therapeutic potential and optimize its pharmacokinetic properties.

Synthesis Methods

2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-(4-chlorophenyl)morpholine with isobutylamine to form N-isobutyl-4-(4-chlorophenyl)morpholine. This intermediate is then reacted with 4-amino-6-chloro-1,3,5-triazine to form this compound.

Scientific Research Applications

2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit tumor growth and metastasis in various types of cancer, including prostate, breast, and lung cancer. In inflammation, this compound has been shown to reduce inflammation and improve tissue repair in models of colitis and arthritis. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function in models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

2-[[4-(2-methylpropylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O2S/c1-9(2)7-15-11-16-12(19-3-5-21-6-4-19)18-13(17-11)22-8-10(14)20/h9H,3-8H2,1-2H3,(H2,14,20)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLDTLPALUKREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC(=N1)SCC(=O)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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